3,3-Bis(3-fluoro-4-hydroxyphenyl)-2-benzofuran-1(3H)-one
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Overview
Description
3,3-Bis(3-fluoro-4-hydroxyphenyl)-2-benzofuran-1(3H)-one is a synthetic organic compound that belongs to the class of benzofuran derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Bis(3-fluoro-4-hydroxyphenyl)-2-benzofuran-1(3H)-one typically involves multi-step organic reactions. One common approach might include the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluoro-4-hydroxybenzaldehyde and 2-hydroxybenzofuran.
Condensation Reaction: The aldehyde group of 3-fluoro-4-hydroxybenzaldehyde reacts with the hydroxyl group of 2-hydroxybenzofuran under acidic or basic conditions to form an intermediate.
Cyclization: The intermediate undergoes cyclization to form the benzofuran ring structure.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperature, and pressure conditions, as well as continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
3,3-Bis(3-fluoro-4-hydroxyphenyl)-2-benzofuran-1(3H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce dihydro derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3,3-Bis(3-fluoro-4-hydroxyphenyl)-2-benzofuran-1(3H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
3,3-Bis(4-hydroxyphenyl)-2-benzofuran-1(3H)-one: Lacks the fluorine atoms, which may affect its biological activity and chemical reactivity.
3,3-Bis(3-chloro-4-hydroxyphenyl)-2-benzofuran-1(3H)-one: Contains chlorine atoms instead of fluorine, which may result in different properties.
Uniqueness
The presence of fluorine atoms in 3,3-Bis(3-fluoro-4-hydroxyphenyl)-2-benzofuran-1(3H)-one can significantly influence its chemical and biological properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it unique compared to its analogs.
Properties
CAS No. |
90278-65-2 |
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Molecular Formula |
C20H12F2O4 |
Molecular Weight |
354.3 g/mol |
IUPAC Name |
3,3-bis(3-fluoro-4-hydroxyphenyl)-2-benzofuran-1-one |
InChI |
InChI=1S/C20H12F2O4/c21-15-9-11(5-7-17(15)23)20(12-6-8-18(24)16(22)10-12)14-4-2-1-3-13(14)19(25)26-20/h1-10,23-24H |
InChI Key |
INZKIQVIOKYBJN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)OC2(C3=CC(=C(C=C3)O)F)C4=CC(=C(C=C4)O)F |
Origin of Product |
United States |
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